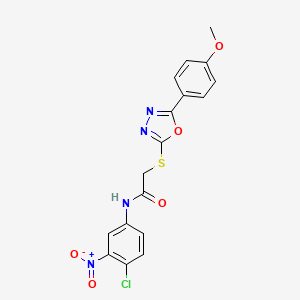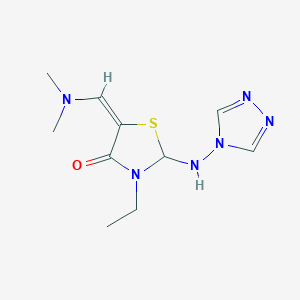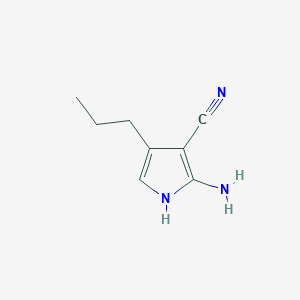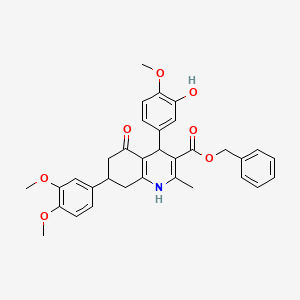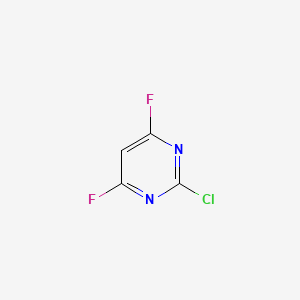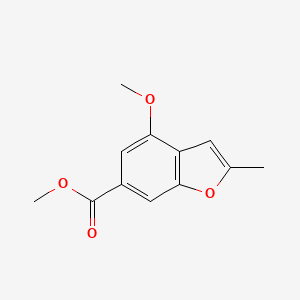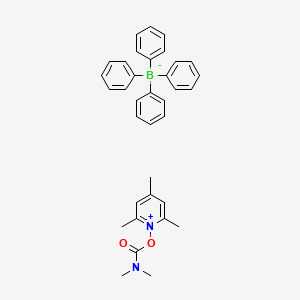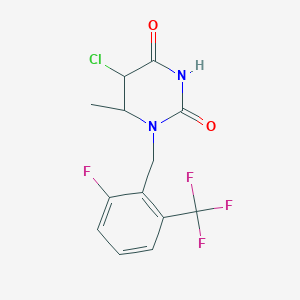
5-Chloro-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methyldihydropyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methyldihydropyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of dihydropyrimidine derivatives This compound is characterized by the presence of a chloro, fluoro, and trifluoromethyl group attached to a benzyl moiety, along with a methyldihydropyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methyldihydropyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-6-(trifluoromethyl)benzyl chloride and 6-methyluracil.
Nucleophilic Substitution: The 2-fluoro-6-(trifluoromethyl)benzyl chloride undergoes nucleophilic substitution with 6-methyluracil in the presence of a base, such as potassium carbonate, to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methyldihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
5-Chloro-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methyldihydropyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Chloro-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methyldihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-1-(2-fluorobenzyl)-6-methyldihydropyrimidine-2,4(1H,3H)-dione: Lacks the trifluoromethyl group.
5-Chloro-1-(2-trifluoromethylbenzyl)-6-methyldihydropyrimidine-2,4(1H,3H)-dione: Lacks the fluoro group.
5-Chloro-1-(2-fluoro-6-methylbenzyl)-6-methyldihydropyrimidine-2,4(1H,3H)-dione: Lacks the trifluoromethyl group.
Uniqueness
The presence of both fluoro and trifluoromethyl groups in 5-Chloro-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methyldihydropyrimidine-2,4(1H,3H)-dione imparts unique chemical and biological properties, making it distinct from other similar compounds. These functional groups can enhance the compound’s stability, lipophilicity, and potential biological activity.
Eigenschaften
Molekularformel |
C13H11ClF4N2O2 |
|---|---|
Molekulargewicht |
338.68 g/mol |
IUPAC-Name |
5-chloro-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C13H11ClF4N2O2/c1-6-10(14)11(21)19-12(22)20(6)5-7-8(13(16,17)18)3-2-4-9(7)15/h2-4,6,10H,5H2,1H3,(H,19,21,22) |
InChI-Schlüssel |
ATZLMAHXRQTYQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(=O)NC(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


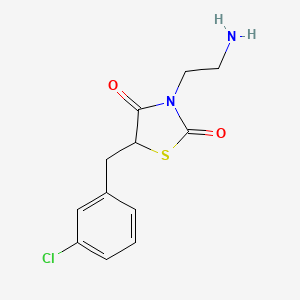
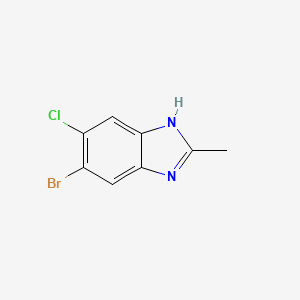
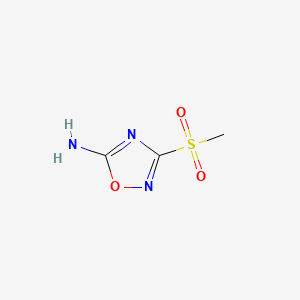
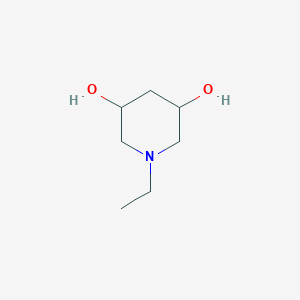
![3-Amino-N-(4-chloro-3-nitrophenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11770487.png)
![6-Amino-4-(3,5-dichloro-2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11770488.png)
